3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one, also known as PDQ, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. PDQ belongs to the quinoxaline family of compounds, which are known for their diverse pharmacological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
Synthesis and Selectivity
- 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized through cyclocondensation of o-phenylenediamines and aroylpyruvates, offering a range of physical and pharmaceutical applications. The regioselectivity of these syntheses is crucial, requiring controlled reaction conditions and NMR techniques for structure determination (Dobiáš et al., 2017).
Chemical Reactions
- The compound is involved in various chemical processes like reactions with maleic acid derivatives to create 3-substituted versions (Rozhkov et al., 2014), and cross-dehydrogenative coupling reactions under iodide/peroxide conditions (Ma et al., 2021).
Potential Applications in Biochemistry
- It has been used in the synthesis of fluorogenic substrates for enzymes like horseradish peroxidase, showcasing its utility in biochemistry and enzyme studies (Li & Townshend, 1997).
Crystal Structure Analysis
- Studies on the crystal structure of derivatives of this compound provide insights into the molecular conformation and intermolecular interactions, which are significant for understanding its chemical behavior (Daouda et al., 2013).
Novel Synthesis Methods
- Innovative synthesis methods have been developed, like the EDTA-catalyzed synthesis of 3,4-dihydroquinoxalin-2-amine derivatives in an environmentally friendly manner (Kolla & Lee, 2010).
Pharmaceutical and Industrial Applications
- Quinoxaline derivatives, including this compound, are known for their extensive industrial and pharmaceutical applications, as evidenced in the synthesis of novel isoxazolequinoxaline derivatives with potential anti-cancer properties (Abad et al., 2021).
Exploration in Imaging Agents
- Research has been conducted to evaluate derivatives of this compound as potential brain imaging agents, indicating its potential in medical imaging technologies (Ibrahim et al., 2018).
Propiedades
IUPAC Name |
3-phenyl-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9,13,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURISRNFECQLRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505026 | |
Record name | 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23465-73-8 | |
Record name | 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.